molecular formula C22H17FN2S2 B8690723 5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole CAS No. 303162-55-2

5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole

Cat. No. B8690723
CAS RN: 303162-55-2
M. Wt: 392.5 g/mol
InChI Key: CPTCWHKUYHDMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole is a useful research compound. Its molecular formula is C22H17FN2S2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

303162-55-2

Product Name

5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole

Molecular Formula

C22H17FN2S2

Molecular Weight

392.5 g/mol

IUPAC Name

5-(2-fluoropyridin-4-yl)-4-(3-methylphenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazole

InChI

InChI=1S/C22H17FN2S2/c1-14-4-3-5-16(12-14)20-21(17-10-11-24-19(23)13-17)27-22(25-20)15-6-8-18(26-2)9-7-15/h3-13H,1-2H3

InChI Key

CPTCWHKUYHDMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)SC)C4=CC(=NC=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (2.7 mL, 52 mmol) was added to a solution of 2-(2-fluoro-4-pyridyl)-1-(3-methylphenyl)ethanone (12 g, 53 mmol) in acetic acid (90 mL) and the mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated. This residue was dissolved in N,N-dimethylformamide (60 mL), 4-(methylthio)thiobenzamide (9.6 g, 52 mmol) was added and the mixture was stirred at room temperature for 15 hours. A saturated aqueous solution of sodium hydrogencarbonate (100 mL) was poured into the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed with water, dried and the solvent was distilled off. The residue was purified by silica gel column chromatography (hexane:ethyl acetate, 4:1) to obtain 4.7 g (yield 23%) of the title compound.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
23%

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